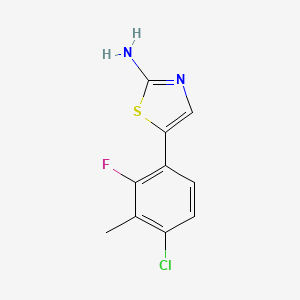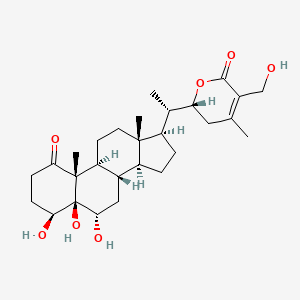![molecular formula C5F8O B14758281 1,2,2,3,3,4,4,5-Octafluoro-6-oxabicyclo[3.1.0]hexane CAS No. 710-70-3](/img/structure/B14758281.png)
1,2,2,3,3,4,4,5-Octafluoro-6-oxabicyclo[3.1.0]hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,2,3,3,4,4,5-Octafluoro-6-oxabicyclo[3.1.0]hexane is a fluorinated organic compound known for its unique structure and properties. This compound is characterized by the presence of eight fluorine atoms and an oxabicyclohexane ring, making it highly stable and resistant to chemical reactions. Its unique structure imparts significant chemical and physical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,2,3,3,4,4,5-Octafluoro-6-oxabicyclo[3.1.0]hexane typically involves the fluorination of precursor compounds. One common method involves the reaction of hexafluoropropylene oxide with a suitable fluorinating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete fluorination.
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The process requires stringent safety measures due to the hazardous nature of the reagents and the potential for the release of toxic byproducts. The final product is purified through distillation or other separation techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
1,2,2,3,3,4,4,5-Octafluoro-6-oxabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluorinated carboxylic acids.
Reduction: Reduction reactions can lead to the formation of partially fluorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles like amines or thiols are used in the presence of a base to facilitate the substitution reactions.
Major Products Formed
Oxidation: Perfluorinated carboxylic acids.
Reduction: Partially fluorinated derivatives.
Substitution: Fluorine-substituted derivatives with various functional groups.
Scientific Research Applications
1,2,2,3,3,4,4,5-Octafluoro-6-oxabicyclo[3.1.0]hexane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce fluorine atoms into molecules, enhancing their stability and reactivity.
Biology: Employed in the study of fluorinated biomolecules and their interactions with biological systems.
Medicine: Investigated for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with improved pharmacokinetic properties.
Industry: Utilized in the production of high-performance materials, such as fluoropolymers and surfactants, due to its chemical resistance and stability.
Mechanism of Action
The mechanism of action of 1,2,2,3,3,4,4,5-Octafluoro-6-oxabicyclo[3.1.0]hexane involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can lead to the stabilization of reactive intermediates, alteration of molecular conformations, and enhancement of chemical reactivity. The compound’s unique structure allows it to participate in various chemical pathways, making it a versatile reagent in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol: A fluorinated diol with similar stability and reactivity.
1,6-Bis(acryloyloxy)-2,2,3,3,4,4,5,5-octafluorohexane: A fluorinated diacrylate used in polymer synthesis.
2,2,3,3,4,4,5,5-Octafluorohexamethylene diacrylate: Another fluorinated diacrylate with applications in high-performance materials.
Uniqueness
1,2,2,3,3,4,4,5-Octafluoro-6-oxabicyclo[3.1.0]hexane is unique due to its oxabicyclohexane ring structure, which imparts additional rigidity and stability compared to other fluorinated compounds. This structural feature enhances its utility in applications requiring high chemical resistance and stability.
Properties
CAS No. |
710-70-3 |
|---|---|
Molecular Formula |
C5F8O |
Molecular Weight |
228.04 g/mol |
IUPAC Name |
1,2,2,3,3,4,4,5-octafluoro-6-oxabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C5F8O/c6-1(7)2(8,9)4(12)5(13,14-4)3(1,10)11 |
InChI Key |
VHOKEHVUOYFQKD-UHFFFAOYSA-N |
Canonical SMILES |
C12(C(O1)(C(C(C2(F)F)(F)F)(F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


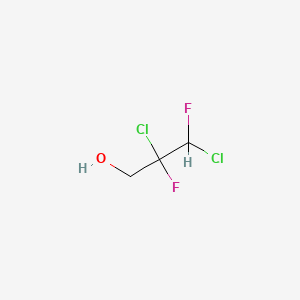
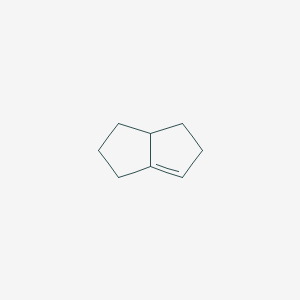

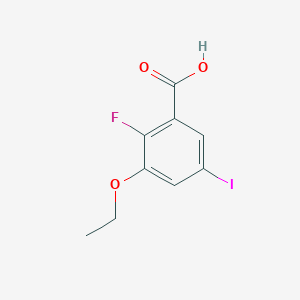

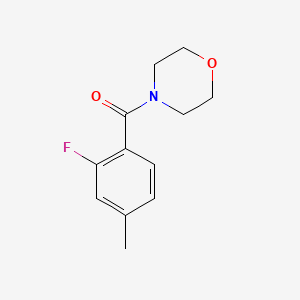
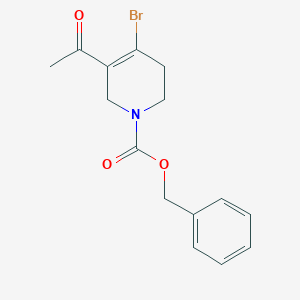
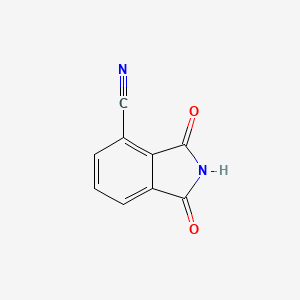
![Quino[6,5-f]quinoline](/img/structure/B14758242.png)
![7-[[(2S)-1-[[(2S)-1-[4-[[(6S)-7-anilino-7-oxo-6-[[(2R)-5-oxopyrrolidine-2-carbonyl]amino]heptyl]sulfanylmethyl]anilino]-5-(carbamoylamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-7-oxoheptanoic acid](/img/structure/B14758252.png)
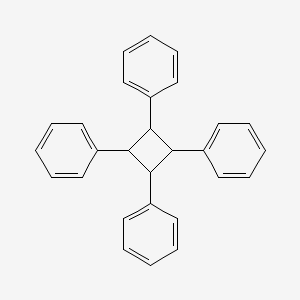
![furo[3,2-e][1]benzofuran](/img/structure/B14758274.png)
